Cas no 89619-10-3 (Benzene,1-(1-bromoethenyl)-4-chloro-)

Benzene,1-(1-bromoethenyl)-4-chloro- structure
89619-10-3 structure
Product Name:Benzene,1-(1-bromoethenyl)-4-chloro-
CAS 번호:89619-10-3
MF:C8H6BrCl
메가와트:217.490240573883
CID:712125
PubChem ID:24885261
Update Time:2024-10-26

Benzene,1-(1-bromoethenyl)-4-chloro- 화학적 및 물리적 성질

이름 및 식별자

    • Benzene,1-(1-bromoethenyl)-4-chloro-
    • 1-(1-bromoethenyl)-4-chlorobenzene
    • 1-(1-BROMOVINYL)-4-CHLOROBENZENE
    • 1-Brom-1-(4-chlor-phenyl)-ethylen
    • 4-(1-bromoethenyl)chlorobenzene
    • Benzene,1-(1-bromoethenyl)-4-chloro
    • 1-(1-Bromoethenyl)-4-chlorobenzene (ACI)
    • Styrene, α-bromo-p-chloro- (7CI)
    • α-Bromo-4-chlorostyrene
    • 1-(1-Bromovinyl)-4-chlorobenzene, 90%
    • Benzene, 1-(1-bromoethenyl)-4-chloro-
    • SCHEMBL6859878
    • 89619-10-3
    • SY330891
    • AKOS025295893
    • DTXSID70584862
    • MDL: MFCD09038434
    • 인치: 1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
    • InChIKey: ZVDIEXFKTMIHIU-UHFFFAOYSA-N
    • 미소: ClC1C=CC(C(=C)Br)=CC=1

계산된 속성

  • 정밀분자량: 215.93400
  • 동위원소 질량: 215.93414g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 125
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.8
  • 토폴로지 분자 극성 표면적: 0Ų

실험적 성질

  • 밀도: 1.539 g/mL at 25 °C
  • 비등점: 263.1°C at 760 mmHg
  • 플래시 포인트: ?? ?:>230°F
    ?? ?:>110°C
  • 굴절률: n20/D 1.605
  • PSA: 0.00000
  • LogP: 3.70560

Benzene,1-(1-bromoethenyl)-4-chloro- 보안 정보

Benzene,1-(1-bromoethenyl)-4-chloro- 세관 데이터

  • 세관 번호:2903999090
  • 세관 데이터:

    ?? ?? ??:

    2903999090

    개요:

    29039999090 기타 방향할로겐 대파생물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2903999090 방향족탄화수소할로겐대파생물부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:5.5% General tariff:30.0%

Benzene,1-(1-bromoethenyl)-4-chloro- 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
675113-1G
Benzene,1-(1-bromoethenyl)-4-chloro-
89619-10-3 90%
1G
¥472.32 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
675113-5G
Benzene,1-(1-bromoethenyl)-4-chloro-
89619-10-3 90%
5G
¥1745.5 2022-02-24
A2B Chem LLC
AB56339-1g
1-(1-Bromovinyl)-4-chlorobenzene
89619-10-3 90%
1g
$209.00 2024-04-19
A2B Chem LLC
AB56339-5g
1-(1-Bromovinyl)-4-chlorobenzene
89619-10-3 90%
5g
$687.00 2024-04-19
Aaron
AR003DHB-250mg
1-(1-Bromovinyl)-4-chlorobenzene
89619-10-3 90%
250mg
$369.00 2025-02-12
Aaron
AR003DHB-100mg
1-(1-Bromovinyl)-4-chlorobenzene
89619-10-3 90%
100mg
$171.00 2025-02-12
Aaron
AR003DHB-1g
1-(1-Bromovinyl)-4-chlorobenzene
89619-10-3 90%
1g
$1063.00 2025-02-12

Benzene,1-(1-bromoethenyl)-4-chloro- 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  16 h, rt
1.2 Solvents: Water ;  rt
참조
Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling
Wilson, Kirsty L.; Murray, Jane; Jamieson, Craig; Watson, Allan J. B., Synlett, 2018, 29(5), 650-654

합성 방법 2

반응 조건
1.1 Solvents: Dimethylformamide ;  18 min, rt → 90 °C
참조
Why is cis/trans stereoinversion with Li+(THF)4 migration across the phenyl ring of α-lithiostyrene accelerated by two ortho-methyl groups?
Knorr, Rudolf; Lattke, Ernst; Ruhdorfer, Jakob; Ferchland, Kathrin; von Roman, Ulrich, Tetrahedron, 2018, 74(14), 1621-1631

합성 방법 3

반응 조건
1.1 Reagents: Dibromomethane ,  N,N-Dimethylaniline ;  12 h, 120 °C
참조
Metal-free regioselective hydrobromination of alkynes through C-H/C-Br activation
Chen, Xiuling; Chen, Tieqiao; Xiang, Yuqiang; Zhou, Yongbo; Han, Daoqing; et al, Tetrahedron Letters, 2014, 55(33), 4572-4575

합성 방법 4

반응 조건
1.1 Reagents: Bromine Solvents: Chloroform ;  rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ;  24 h, 70 °C
참조
Green and Efficient: Iron-Catalyzed Selective Oxidation of Olefins to Carbonyls with O2
Gonzalez-de-Castro, Angela; Xiao, Jianliang, Journal of the American Chemical Society, 2015, 137(25), 8206-8218

합성 방법 5

반응 조건
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  8 - 12 h, 90 °C
참조
Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones
Ojha, Devi Prasan; Prabhu, Kandikere Ramaiah, Organic Letters, 2015, 17(1), 18-21

합성 방법 6

반응 조건
1.1 Reagents: Triphenyl phosphite ,  Bromine Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Reagents: Triethylamine ;  10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
참조
Two Green Protocols for Halogenative Semipinacol Rearrangement
Song, Liyan; Zhou, Yiqin; Liang, Hanbin; Li, Hongzuo; Lai, Yunrong; et al, Journal of Organic Chemistry, 2023, 88(1), 504-512

합성 방법 7

반응 조건
1.1 Reagents: Dibromomethane Solvents: N,N-Dimethylaniline ;  12 h, 120 °C
참조
Synthesis of Unsymmetrical 1,4-Dicarbonyl Compounds by Photocatalytic Oxidative Radical Additions
Dong, Ya; Li, Ruining; Zhou, Junliang; Sun, Zhankui, Organic Letters, 2021, 23(16), 6387-6390

합성 방법 8

반응 조건
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  10 min, -60 °C; 10 min, -60 °C; 16 h, -60 °C; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water
참조
Electrochemical Semipinacol Rearrangements of Allylic Alcohols: Construction of All-Carbon Quaternary Stereocenters
Kang, Jun-Chen; Tu, Yong-Qiang; Dong, Jia-Wei; Chen, Chao; Zhou, Jia; et al, Organic Letters, 2019, 21(8), 2536-2540

합성 방법 9

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water
참조
Intermolecular Carboamination of Unactivated Alkenes
Zhang, Yu; Liu, Haidong; Tang, Luning; Tang, Hai-Jun; Wang, Lu; et al, Journal of the American Chemical Society, 2018, 140(34), 10695-10699

합성 방법 10

반응 조건
1.1 Reagents: Triphenyl phosphite ,  Bromine Solvents: Dichloromethane ;  10 min, -40 °C
1.2 Reagents: Trimethylamine ,  Triethylamine ;  20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement
Liu, Yi; Tse, Ying-Lung Steve; Kwong, Fuk Yee ; Yeung, Ying-Yeung, ACS Catalysis, 2017, 7(7), 4435-4440

합성 방법 11

반응 조건
1.1 Reagents: Bromine Solvents: Dichloromethane ;  5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
참조
Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion
Alazet, Sebastien; Preindl, Johannes; Simonet-Davin, Raphael; Nicolai, Stefano; Nanchen, Annik; et al, Journal of Organic Chemistry, 2018, 83(19), 12334-12356

합성 방법 12

반응 조건
1.1 Reagents: Bromine Solvents: Dichloromethane ;  5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
참조
Cyclic hypervalent iodine reagents for azidation: safer reagents and photoredox catalyzed ring expansion
Alazet, Sebastien; Preindl, Johannes; Davin, Raphael Simonet; Nicolai, Stefano; Nanchen, Annik; et al, ChemRxiv, 2018, 1, 1-122

합성 방법 13

반응 조건
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  -78 °C
참조
Hypervalent Fluoro-iodane-Triggered Semipinacol Rearrangements: Synthesis of α-Fluoro Ketones
Zhao, Pengyuan; Wang, Wanying; Gulder, Tanja, Organic Letters, 2023, 25(35), 6560-6565

합성 방법 14

반응 조건
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  18 h, -60 °C → rt; 2 h, reflux
참조
Absence of Intermediates in the BINOL-Derived Mg(II)/Phosphate-Catalyzed Desymmetrizative Ring Expansion of 1-Vinylcyclobutanols
Capel, Estefania; Rodriguez-Rodriguez, Marta; Uria, Uxue ; Pedron, Manuel; Tejero, Tomas; et al, Journal of Organic Chemistry, 2022, 87(1), 693-707

합성 방법 15

반응 조건
1.1 Reagents: Bromine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  rt
1.3 Solvents: Water ;  rt
참조
Catalytic Asymmetric Halogenation/Semipinacol Rearrangement of 3-Hydroxyl-3-vinyl Oxindoles: A Stereodivergent Kinetic Resolution Process
Dai, Li; Liu, Wen; Zhou, Yuqiao; Zeng, Zi; Hu, Xinyue; et al, Angewandte Chemie, 2021, 60(51), 26599-26603

합성 방법 16

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  rt
1.2 Solvents: Water ;  rt
참조
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes
Wang, Zhixin; Li, Yang; Chen, Fan; Qian, Peng-Cheng; Cheng, Jiang, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813

합성 방법 17

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  1 h, 0 °C
참조
Selective Aerobic Oxygenation of Tertiary Allylic Alcohols with Molecular Oxygen
Zhu, Bencong; Shen, Tao; Huang, Xiaoqiang; Zhu, Yuchao; Song, Song; et al, Angewandte Chemie, 2019, 58(32), 11028-11032

합성 방법 18

반응 조건
1.1 Reagents: Triphenyl phosphite ,  Bromine Solvents: Dichloromethane ;  10 min, -78 °C
1.2 Reagents: Triethylamine ;  10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
참조
Electrophilic Trifluoromethylthiolation/Semipinacol Rearrangement: Preparation of β-SCF3 Carbonyl Compounds with α-Quaternary Carbon Center
Xi, Chao-Chao; Chen, Zhi-Min; Zhang, Shu-Yu ; Tu, Yong-Qiang, Organic Letters, 2018, 20(14), 4227-4230

합성 방법 19

반응 조건
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  rt → -78 °C; 18 h, -78 °C → rt; 2 h, reflux
1.2 Reagents: Sodium sulfite Solvents: Water
참조
A catalytic allylic cation-induced intermolecular allylation-semipinacol rearrangement
Xu, Ming-Hui; Dai, Kun-Long; Tu, Yong-Qiang; Zhang, Xiao-Ming; Zhang, Fu-Min; et al, Chemical Communications (Cambridge, 2018, 54(55), 7685-7688

Benzene,1-(1-bromoethenyl)-4-chloro- Raw materials

Benzene,1-(1-bromoethenyl)-4-chloro- Preparation Products

Benzene,1-(1-bromoethenyl)-4-chloro- 관련 문헌

추천 공급업체
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